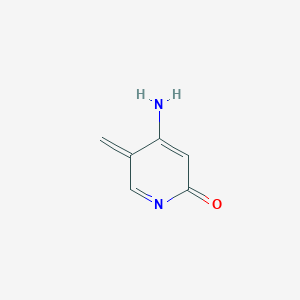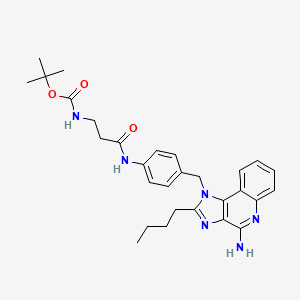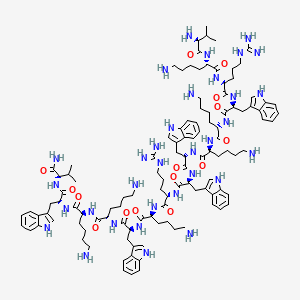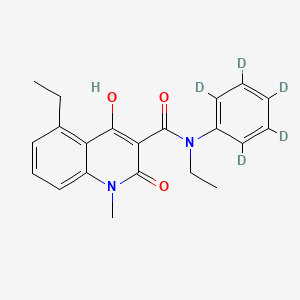
Azido-PEG3-DYKDDDDK
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azido-PEG3-DYKDDDDK is a peptide compound that combines an azide group, a polyethylene glycol (PEG) spacer, and a specific peptide sequence.
準備方法
Synthetic Routes and Reaction Conditions
Azido-PEG3-DYKDDDDK is synthesized through a series of chemical reactions involving the incorporation of the azide group, PEG spacer, and the peptide sequence. The synthesis typically involves the following steps:
Azide Group Incorporation: The azide group is introduced using azidation reactions, often involving sodium azide.
PEG Spacer Addition: The PEG spacer is added through coupling reactions, typically using PEG derivatives.
Peptide Sequence Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Azido-PEG3-DYKDDDDK undergoes various chemical reactions, including:
Click Chemistry: The azide group participates in click chemistry reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, alkyne-containing compounds, and appropriate solvents.
Substitution Reactions: Various nucleophiles and solvents depending on the desired substitution.
Major Products Formed
Click Chemistry: Triazole-linked products.
Substitution Reactions: Substituted azide derivatives.
科学的研究の応用
Azido-PEG3-DYKDDDDK has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in protein labeling and purification due to the FLAG tag.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biocompatible materials and surface modifications.
作用機序
The mechanism of action of Azido-PEG3-DYKDDDDK involves the high reactivity of the azide group, which allows it to participate in click chemistry reactions. The PEG spacer enhances solubility and reduces non-specific interactions, while the FLAG tag facilitates protein labeling and purification. The molecular targets and pathways involved depend on the specific application, such as protein interactions in biological systems .
類似化合物との比較
Similar Compounds
Azido-PEG3-maleimide: Another azide-containing compound with a PEG spacer, used in similar applications.
Azido-PEG3-biotin: Combines an azide group, PEG spacer, and biotin for biotinylation applications.
Uniqueness
Azido-PEG3-DYKDDDDK is unique due to its combination of the azide group, PEG spacer, and FLAG tag, which provides high reactivity, enhanced solubility, and specific protein labeling capabilities. This combination makes it particularly useful in applications requiring precise protein labeling and purification .
特性
分子式 |
C50H75N13O24 |
|---|---|
分子量 |
1242.2 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C50H75N13O24/c51-12-3-1-5-29(56-44(77)31(21-27-7-9-28(64)10-8-27)58-45(78)32(22-38(66)67)55-37(65)11-15-85-17-19-87-20-18-86-16-14-54-63-53)43(76)59-34(24-40(70)71)47(80)61-36(26-42(74)75)49(82)62-35(25-41(72)73)48(81)60-33(23-39(68)69)46(79)57-30(50(83)84)6-2-4-13-52/h7-10,29-36,64H,1-6,11-26,51-52H2,(H,55,65)(H,56,77)(H,57,79)(H,58,78)(H,59,76)(H,60,81)(H,61,80)(H,62,82)(H,66,67)(H,68,69)(H,70,71)(H,72,73)(H,74,75)(H,83,84)/t29-,30-,31-,32-,33-,34-,35-,36-/m0/s1 |
InChIキー |
UBNDUTFMVNRKDR-VTGDPKQBSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCOCCOCCOCCN=[N+]=[N-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




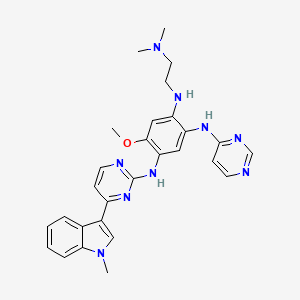
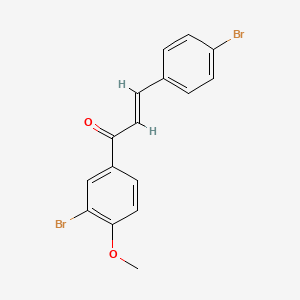

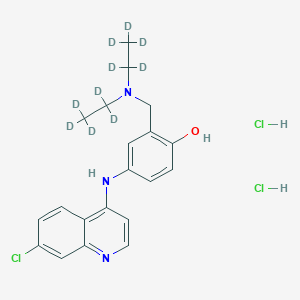

![[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-7-formyloxy-17-[(2R)-5-[[(2S)-1-hydroxy-3-methylbutan-2-yl]amino]-5-oxopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate](/img/structure/B12367696.png)
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride](/img/structure/B12367710.png)
